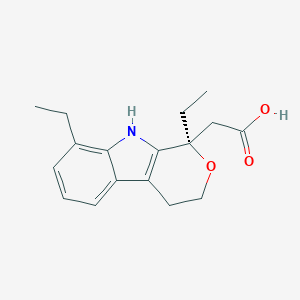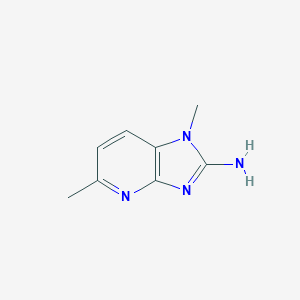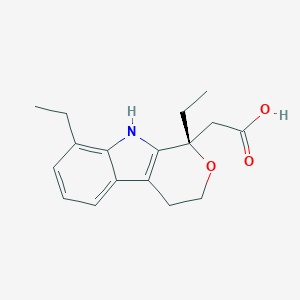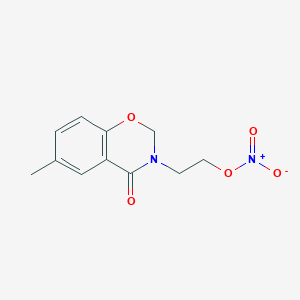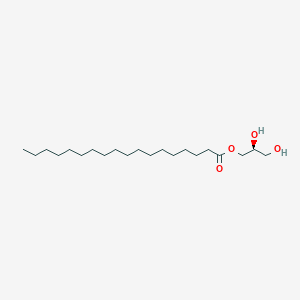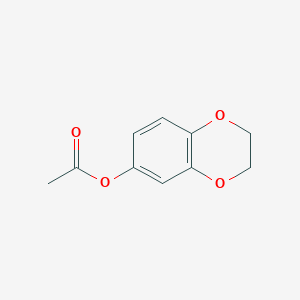
2,3-Dihydro-1,4-benzodioxin-6-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-Dihydro-1,4-benzodioxin-6-yl acetate” is a chemical compound with the molecular formula C11H12O4 . It is also known as “(2,3-dihydro-1,4-benzodioxin-2-yl)methyl acetate” and has a molecular weight of 208.21 . It is a liquid in its physical form .
Synthesis Analysis
The synthesis of compounds similar to “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” has been reported in the literature . For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media has been used to yield related compounds .Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” and related compounds has been determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and EI-MS . For example, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involving “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” and related compounds have been studied . For instance, these compounds have been further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium .Physical And Chemical Properties Analysis
“2,3-Dihydro-1,4-benzodioxin-6-yl acetate” is a liquid in its physical form . Its molecular weight is 208.21 and its molecular formula is C11H12O4 .科学的研究の応用
Anti-Inflammatory Properties
A study by Vazquez, Rosell, & Pujol (1996) investigated the synthesis and anti-inflammatory properties of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit. They found that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited comparable potency to Ibuprofen in a rat paw edema assay, indicating its potential as an anti-inflammatory agent (Vazquez, Rosell, & Pujol, 1996).
Antibacterial and Enzyme Inhibition
Research by Abbasi et al. (2017) focused on the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives. These compounds were found to have potent antibacterial potential and moderate enzyme inhibitory activities, expanding the applications of 2,3-dihydro-1,4-benzodioxin-6-yl derivatives in the field of microbiology and enzyme research (Abbasi et al., 2017).
Anti-Diabetic Potential
A 2023 study by Abbasi et al. explored the anti-diabetic potential of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides. They reported that these compounds exhibited weak to moderate activity against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Bacterial Biofilm Inhibition and Cytotoxicity
Abbasi et al. (2020) conducted a study on the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. They found that these compounds exhibited suitable inhibitory action against bacterial biofilms and displayed docile cytotoxicity, which is significant for applications in combating bacterial infections and understanding their cytotoxic profiles (Abbasi et al., 2020).
Safety And Hazards
The safety information available for “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
将来の方向性
The future directions for the research on “2,3-Dihydro-1,4-benzodioxin-6-yl acetate” and related compounds could involve further exploration of their antibacterial potential . Additionally, their potential as safe antibacterial agents could be investigated further, given that most of the new molecules are mildly cytotoxic .
特性
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFRIRUMGMOOJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl acetate | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

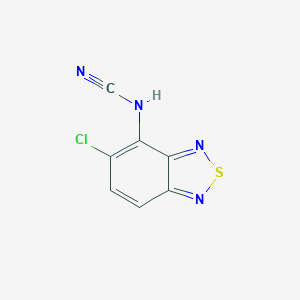
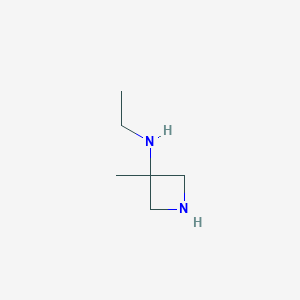
![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)
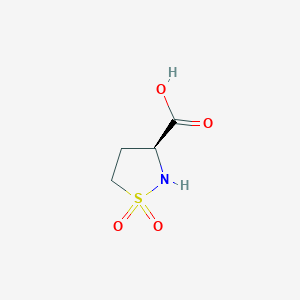
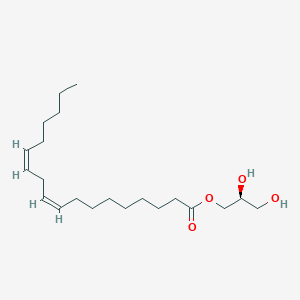
![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)
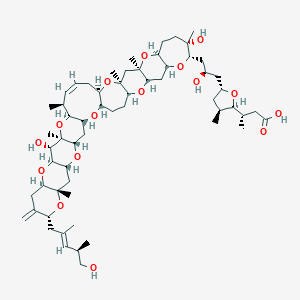
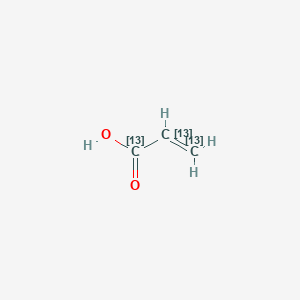
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
